4,5,7-trichloro-2,3-dihydro-1H-indole

Catalog No.
S13826077
CAS No.
M.F
C8H6Cl3N
M. Wt
222.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,7-trichloro-2,3-dihydro-1H-indole

Product Name

4,5,7-trichloro-2,3-dihydro-1H-indole

IUPAC Name

4,5,7-trichloro-2,3-dihydro-1H-indole

Molecular Formula

C8H6Cl3N

Molecular Weight

222.5 g/mol

InChI

InChI=1S/C8H6Cl3N/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h3,12H,1-2H2

InChI Key

ZRTHCQOCFWMGTJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=C(C=C2Cl)Cl)Cl

4,5,7-Trichloro-2,3-dihydro-1H-indole is a chlorinated indole derivative characterized by a fused bicyclic structure composed of a five-membered nitrogen-containing ring and a six-membered carbon ring. The presence of three chlorine atoms at positions 4, 5, and 7 significantly influences its chemical properties and biological activity. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural attributes.

Including:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
  • Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound may also be subjected to reduction processes to yield less chlorinated or non-chlorinated derivatives.

Research indicates that 4,5,7-trichloro-2,3-dihydro-1H-indole exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting activity against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest it may inhibit tumor growth in certain cancer cell lines.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in experimental models.

These activities are attributed to its ability to interact with biological targets such as enzymes and receptors.

The synthesis of 4,5,7-trichloro-2,3-dihydro-1H-indole can be achieved through several methods:

  • Chlorination of Indole Derivatives: Starting from simpler indoles, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Cyclization Reactions: Utilizing precursors like substituted anilines or phenols followed by cyclization can yield the desired indole structure.
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis involving multiple reagents that facilitate the formation of the indole ring while introducing chlorine substituents.

4,5,7-Trichloro-2,3-dihydro-1H-indole has potential applications in various fields:

  • Pharmaceutical Industry: As a lead compound for developing new antimicrobial and anticancer drugs.
  • Agricultural Chemicals: Its biological activity may extend to use as a pesticide or herbicide.
  • Material Science: Its unique structure allows exploration in creating novel materials with specific electronic or optical properties.

Interaction studies have focused on understanding how 4,5,7-trichloro-2,3-dihydro-1H-indole interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how the compound binds to proteins involved in disease pathways can provide insights into its mechanism of action.
  • Receptor Interaction: Studies have explored its binding affinity to various receptors which could elucidate its pharmacological effects.

These studies are crucial for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4,5,7-trichloro-2,3-dihydro-1H-indole. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
4-ChloroindoleChlorine at position 4Antimicrobial
5-BromoindoleBromine at position 5Anticancer
6-MethylindoleMethyl group at position 6Neuroprotective
IndoleBasic structure without substituentsFound in many natural products

4,5,7-Trichloro-2,3-dihydro-1H-indole is unique due to its multiple chlorine substituents which enhance its reactivity and biological activity compared to these similar compounds. Its specific structural configuration contributes to distinct pharmacological profiles that warrant further investigation.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

220.956582 g/mol

Monoisotopic Mass

220.956582 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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